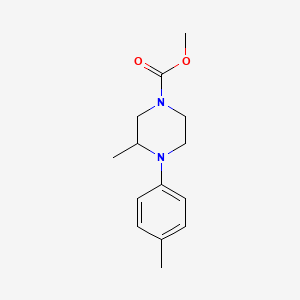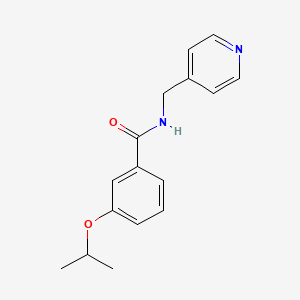
1-(3-butoxybenzoyl)-2-methylpiperidine
説明
1-(3-butoxybenzoyl)-2-methylpiperidine, also known as BMBMP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the serotonin transporter (SERT) that has been extensively studied for its potential use in the treatment of various psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder.
作用機序
1-(3-butoxybenzoyl)-2-methylpiperidine acts as a selective inhibitor of the SERT, which is responsible for the reuptake of serotonin in the brain. By blocking the reuptake of serotonin, 1-(3-butoxybenzoyl)-2-methylpiperidine increases the levels of serotonin in the synaptic cleft, which leads to an improvement in mood and other psychiatric symptoms. 1-(3-butoxybenzoyl)-2-methylpiperidine has been shown to have a high affinity for the SERT, which makes it a potent and selective inhibitor of this transporter.
Biochemical and Physiological Effects:
1-(3-butoxybenzoyl)-2-methylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which has been linked to improvements in mood, anxiety, and other psychiatric symptoms. 1-(3-butoxybenzoyl)-2-methylpiperidine has also been shown to have anxiolytic effects and can reduce the symptoms of anxiety in animal models. Additionally, 1-(3-butoxybenzoyl)-2-methylpiperidine has been shown to have antidepressant effects and can reduce the symptoms of depression in animal models.
実験室実験の利点と制限
1-(3-butoxybenzoyl)-2-methylpiperidine has several advantages for lab experiments. It is a potent and selective inhibitor of the SERT, which makes it a valuable tool for studying the role of serotonin in the brain. 1-(3-butoxybenzoyl)-2-methylpiperidine has also been shown to have a high affinity for the SERT, which makes it a potent inhibitor of this transporter. However, 1-(3-butoxybenzoyl)-2-methylpiperidine has some limitations for lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential uses. Additionally, 1-(3-butoxybenzoyl)-2-methylpiperidine is a complex molecule, and its synthesis can be challenging, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for research on 1-(3-butoxybenzoyl)-2-methylpiperidine. One area of research is the development of more potent and selective inhibitors of the SERT. Another area of research is the investigation of the potential therapeutic uses of 1-(3-butoxybenzoyl)-2-methylpiperidine in the treatment of various psychiatric disorders. Additionally, more research is needed to understand the mechanism of action of 1-(3-butoxybenzoyl)-2-methylpiperidine and its potential side effects. Overall, 1-(3-butoxybenzoyl)-2-methylpiperidine is a promising compound that has the potential to be a valuable tool for studying the role of serotonin in the brain and for the treatment of various psychiatric disorders.
科学的研究の応用
1-(3-butoxybenzoyl)-2-methylpiperidine has been extensively studied for its potential use in the treatment of various psychiatric disorders. Several research studies have shown that 1-(3-butoxybenzoyl)-2-methylpiperidine has a high affinity for the SERT and can effectively block the reuptake of serotonin in the brain. This results in an increase in serotonin levels, which has been linked to improvements in mood, anxiety, and other psychiatric symptoms.
特性
IUPAC Name |
(3-butoxyphenyl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-12-20-16-10-7-9-15(13-16)17(19)18-11-6-5-8-14(18)2/h7,9-10,13-14H,3-6,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJGCKRQMNPDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCCCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxyphenyl)(2-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)
![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)

![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)

![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)
![1-(3-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4181342.png)


![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)